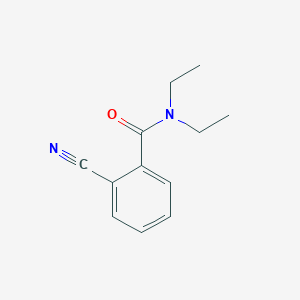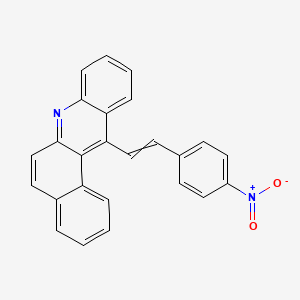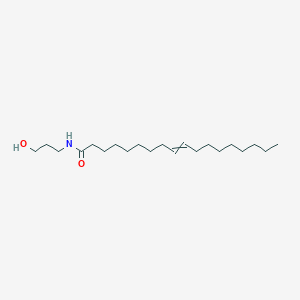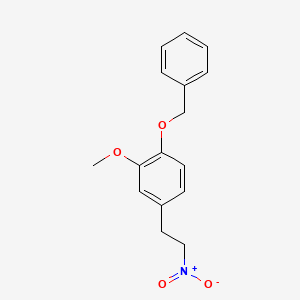
2-Cyano-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a diethylamino group (-N(C2H5)2) attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethylbenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve solvent-free reactions or the use of high-throughput reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-diethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various solvents such as ethanol and dimethylformamide (DMF) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .
Scientific Research Applications
2-Cyano-N,N-diethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-diethylbenzamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in various chemical reactions, while the diethylamino group can enhance the compound’s solubility and bioavailability . The exact molecular pathways and targets are still under investigation, but its ability to form heterocyclic compounds suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-Cyano-N,N-diethylbenzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form heterocyclic compounds makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
26487-09-2 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-cyano-N,N-diethylbenzamide |
InChI |
InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-8-6-5-7-10(11)9-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
XOMKANZUMUDGKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)

![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)




